For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Core Mechanism of Action of Relamorelin TFA on GHSR
Introduction
Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that acts as a potent and selective agonist for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][2][3][4] Developed for its prokinetic properties, Relamorelin has been investigated for the treatment of gastrointestinal motility disorders, most notably diabetic gastroparesis and chronic constipation.[2][5][6] Unlike native ghrelin, Relamorelin exhibits enhanced plasma stability and a more potent effect on gastrointestinal motility.[2][7] This guide provides a detailed examination of Relamorelin's mechanism of action at the molecular level, focusing on its interaction with the GHSR and the subsequent intracellular signaling cascades.
Core Mechanism of Action: GHSR Activation
The primary mechanism of action of Relamorelin is its binding to and activation of the GHSR, a G protein-coupled receptor (GPCR).[6][8] Relamorelin demonstrates a higher affinity and potency for the GHSR compared to the endogenous ligand, ghrelin.[5][7] Upon binding, Relamorelin induces a conformational change in the receptor, initiating a cascade of intracellular signaling events that mediate its physiological effects, including the stimulation of gastric motility and the secretion of growth hormone.[1][6]
Downstream Signaling Pathways
The GHSR is known for its complex signaling profile, coupling to multiple G protein subtypes and engaging other signaling pathways like the β-arrestin pathway.[9][10][11][12] Relamorelin, as an agonist, leverages these pathways to exert its effects.
-
Gαq/11 Pathway (Primary Pathway for Motility): The most well-characterized pathway for ghrelin and its agonists involves the activation of the Gαq/11 family of G proteins.[10][12] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10][13] The resulting increase in cytosolic Ca2+ is a key event that leads to the contraction of smooth muscle cells in the gastrointestinal tract, thereby promoting motility.[7]
-
Other G-Protein Pathways: The GHSR can also couple to other G proteins, including Gαi/o and Gα12/13, depending on the cellular context.[9][10]
-
Gαi/o Pathway: Activation of this pathway can lead to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently the protein kinase B (Akt) signaling cascade.[10]
-
Gα12/13 Pathway: This pathway can lead to the activation of RhoA kinase, which is also involved in the regulation of smooth muscle contraction.[9]
-
-
β-Arrestin Pathway: Following agonist binding and G protein activation, the GHSR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins.[12] While β-arrestins are classically known for mediating receptor desensitization and internalization, they can also act as independent signal transducers, activating pathways such as the ERK and AKT cascades.[10][12]
Quantitative Data: Relamorelin vs. Ghrelin
The enhanced efficacy of Relamorelin can be quantified by its binding affinity (Ki) and functional potency (EC50) in comparison to native human ghrelin.
| Ligand | Receptor | Cell Line | Assay Type | Parameter | Value (nM) | Fold Difference (vs. Ghrelin) |
| Relamorelin | Human GHSR1a | CHO-K1 | Radioligand Binding | Ki | 0.42 ± 0.06 | ~3x higher affinity |
| Human Ghrelin | Human GHSR1a | CHO-K1 | Radioligand Binding | Ki | 1.22 ± 0.17 | - |
| Relamorelin | Human GHSR1a | CHO-K1 | Calcium Mobilization | EC50 | 0.71 ± 0.09 | ~6x more potent |
| Human Ghrelin | Human GHSR1a | CHO-K1 | Calcium Mobilization | EC50 | 4.2 ± 1.2 | - |
| Data sourced from in vitro studies on Chinese Hamster Ovary (CHO-K1) cells expressing the recombinant human GHSR1a receptor.[7] |
Experimental Protocols
1. Competitive Radioligand Binding Assay (for Ki Determination)
This protocol outlines a method to determine the binding affinity (Ki) of Relamorelin for the GHSR1a by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from CHO-K1 cells stably expressing human GHSR1a.
-
Radioligand: [125I]-His9-Ghrelin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.5% BSA, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled ghrelin (e.g., 1 µM).
-
Test compound: Relamorelin TFA at various concentrations.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and gamma counter.
Methodology:
-
Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold binding buffer to a final concentration of 5-10 µg of protein per well.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [125I]-His9-Ghrelin (typically at its Kd concentration).
-
Increasing concentrations of unlabeled Relamorelin (for the competition curve) or buffer (for total binding) or excess unlabeled ghrelin (for non-specific binding).
-
Diluted cell membranes to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of Relamorelin. The IC50 (the concentration of Relamorelin that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Calcium Mobilization Assay (for EC50 Determination)
This protocol describes a method to measure the functional potency (EC50) of Relamorelin by quantifying the increase in intracellular calcium concentration following GHSR activation.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GHSR1a.
-
Cell culture medium (e.g., DMEM/F12).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (an anion-transport inhibitor to prevent dye leakage).
-
Test compound: Relamorelin TFA at various concentrations.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar fluorescence plate reader.
Methodology:
-
Cell Plating: Seed the GHSR-expressing cells into the assay plates at an appropriate density and allow them to adhere and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer).
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for dye uptake and de-esterification within the cells.
-
Assay Procedure:
-
Place the cell plate and a compound plate (containing serial dilutions of Relamorelin) into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence of each well.
-
The instrument then automatically adds the Relamorelin solution from the compound plate to the cell plate.
-
Immediately and continuously, the instrument measures the change in fluorescence over time, which corresponds to the change in intracellular calcium levels.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of Relamorelin. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curve and determine the EC50 value, which is the concentration of Relamorelin that produces 50% of the maximal response.
Visualizations
References
- 1. abmole.com [abmole.com]
- 2. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What is Relamorelin used for? [synapse.patsnap.com]
- 7. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. endocrine.org [endocrine.org]
- 12. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
